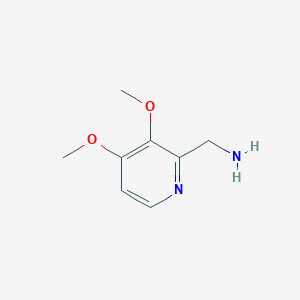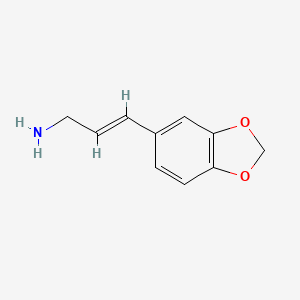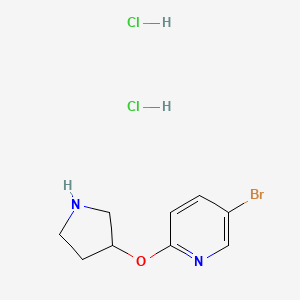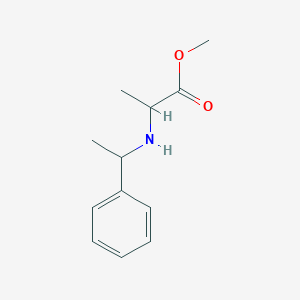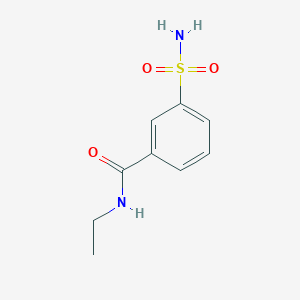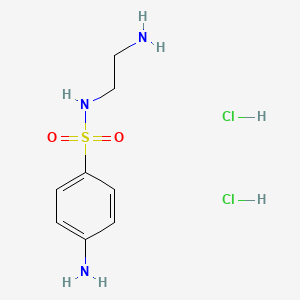![molecular formula C9H19Cl3N4 B13551327 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is a compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Aplicaciones Científicas De Investigación
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including its role as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound shares the imidazole and piperidine moieties but differs in its overall structure.
4-(piperidin-1-yl)pyridine: Another compound with a piperidine ring, used in different pharmacological applications.
Uniqueness
1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanamine trihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C9H19Cl3N4 |
|---|---|
Peso molecular |
289.6 g/mol |
Nombre IUPAC |
(5-piperidin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H16N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h6-7,11H,1-5,10H2,(H,12,13);3*1H |
Clave InChI |
MLTUCQVFQUPPCO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C2=CN=C(N2)CN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-4-(4,4-dimethylpiperidin-1-yl)benzoic acid](/img/structure/B13551245.png)
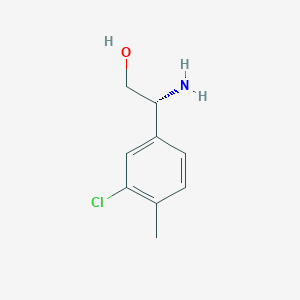

![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

